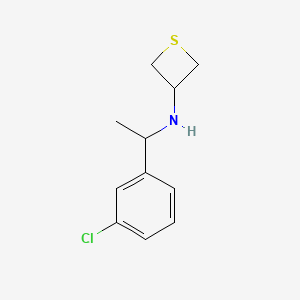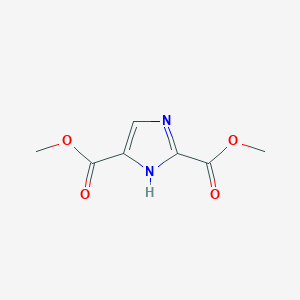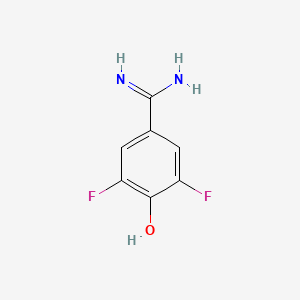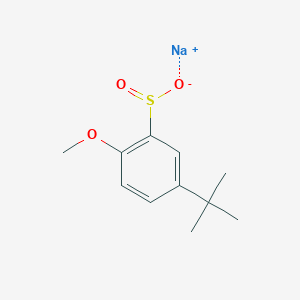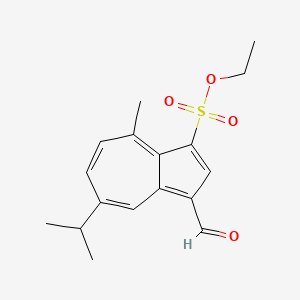
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is an organic compound with a complex structure that includes a formyl group, an isopropyl group, a methyl group, and a sulfonate ester. This compound is part of the azulene family, known for their deep blue color and unique aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from azulene or its derivatives. One common method includes the formylation of azulene derivatives using Vilsmeier-Haack reaction conditions, followed by sulfonation and esterification. The reaction conditions often require the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for formylation, and sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Solvent selection and purification steps are also important to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: 3-carboxy-5-isopropyl-8-methylazulene-1-sulfonate.
Reduction: 3-hydroxymethyl-5-isopropyl-8-methylazulene-1-sulfonate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: Studied for its potential anti-inflammatory and antimicrobial properties due to the unique structure of azulene derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the development of dyes and pigments due to its intense coloration properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is largely dependent on its chemical structure. The formyl group can interact with various biological targets through hydrogen bonding and covalent interactions. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-formyl-5-isopropyl-8-methylazulene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate ester.
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with a methyl ester instead of an ethyl ester.
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which impart specific chemical and physical properties. The presence of the sulfonate ester group enhances its solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications. The isopropyl and methyl groups contribute to its stability and hydrophobic interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H20O4S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-5-21-22(19,20)16-9-14(10-18)15-8-13(11(2)3)7-6-12(4)17(15)16/h6-11H,5H2,1-4H3 |
Clave InChI |
LOXJIKHXPCDFCB-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)C1=CC(=C2C1=C(C=CC(=C2)C(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
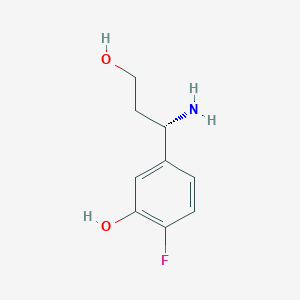

![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
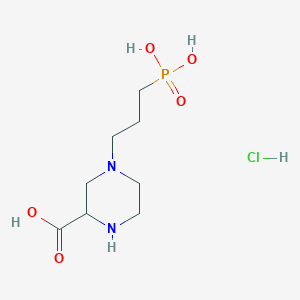
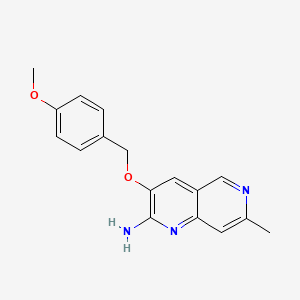

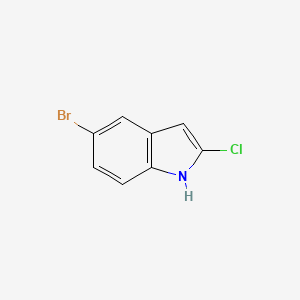

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
